4-[4-(dimethylamino)phenyl]-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Overview
Description
4-[4-(dimethylamino)phenyl]-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound with a unique structure that combines elements of pyrazoles, thiazepines, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(dimethylamino)phenyl]-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves a multi-step process. One common method begins with the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with phenyl isothiocyanate to yield the corresponding thiourea derivative. Cyclization of this thiourea under acidic conditions leads to the formation of the pyrazolo-thiazepine core, which is subsequently functionalized to introduce the diphenyl substituents.
Industrial Production Methods: For industrial-scale production, the process is often optimized for higher yields and cost efficiency. This may involve the use of continuous flow reactors, catalysts to enhance reaction rates, and purification techniques such as crystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(dimethylamino)phenyl]-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including electrophilic substitution on the aromatic rings, nucleophilic addition to the carbonyl group, and oxidation-reduction reactions.
Common Reagents and Conditions: Some common reagents used in these reactions include halogens (e.g., bromine for bromination), lithium aluminum hydride (for reduction), and strong acids or bases (for catalyzing electrophilic or nucleophilic substitutions).
Major Products: The major products of these reactions depend on the conditions used but can include halogenated derivatives, reduced forms, or compounds with substituted aromatic rings.
Scientific Research Applications
4-[4-(dimethylamino)phenyl]-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has shown promise in several fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its unique chemical properties.
Medicine: Research is exploring its potential as an anti-cancer agent, given its ability to interact with biological targets.
Industry: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound, particularly in a biological context, often involves interaction with specific molecular targets, such as enzymes or receptors. The 4-(dimethylamino)phenyl moiety can facilitate binding to these targets through hydrogen bonding and hydrophobic interactions, while the pyrazolo-thiazepine core can engage in various biochemical pathways, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Compared to other compounds in the same class, such as other pyrazolo[3,4-e][1,4]thiazepines, 4-[4-(dimethylamino)phenyl]-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one stands out due to its specific substitution pattern, which confers unique chemical reactivity and biological activity. Similar compounds include:
4-[4-(dimethylamino)phenyl]-1,3-diphenyl-1H-pyrazolo[3,4-e][1,4]thiazepin-5(6H)-one
4-[4-(dimethylamino)phenyl]-1,3-diphenyl-4H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1,3-diphenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-29(2)20-15-13-19(14-16-20)25-23-24(18-9-5-3-6-10-18)28-30(21-11-7-4-8-12-21)26(23)27-22(31)17-32-25/h3-16,25H,17H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHWLYSLJAKCHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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